Flubromazolam

Vue d'ensemble

Description

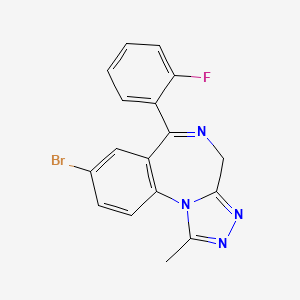

Le Flubromazolam est une benzodiazépine de synthèse très puissante, connue pour ses effets sédatifs et hypnotiques importants. Il s'agit d'un dérivé de la triazolobenzodiazépine, ce qui signifie qu'il est structurellement apparenté aux benzodiazépines traditionnelles, mais avec un cycle triazole fusionné au cycle diazépine. Ce composé a suscité l'attention en raison de sa forte puissance et de son potentiel d'abus .

Méthodes De Préparation

Le Flubromazolam est synthétisé par un processus chimique en plusieurs étapesLes conditions de réaction nécessitent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter la formation du produit souhaité .

Les méthodes de production industrielle du this compound ne sont pas bien documentées, probablement en raison de son statut de drogue de synthèse et de sa réglementation dans de nombreux pays. Les principes généraux de la synthèse chimique à grande échelle, tels que l'optimisation des conditions de réaction et des processus de purification, s'appliqueraient.

Analyse Des Réactions Chimiques

Le Flubromazolam subit plusieurs types de réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination de l'oxygène ou l'ajout d'hydrogène, souvent en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, généralement en utilisant des réactifs comme les halogènes ou les agents alkylants.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les acides ou les bases forts, les températures élevées et les catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais incluent généralement divers dérivés hydroxylés ou halogénés .

Applications de la recherche scientifique

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour la détection et la quantification des benzodiazépines de synthèse dans les échantillons biologiques.

Biologie : La recherche s'est concentrée sur ses effets sur le système nerveux central, en particulier sur ses interactions avec les récepteurs de l'acide gamma-aminobutyrique (GABA).

Médecine : Bien qu'il ne soit pas approuvé pour un usage médical, il a été étudié pour ses effets thérapeutiques potentiels, tels que ses propriétés anxiolytiques et anticonvulsivantes.

Industrie : Son utilisation dans l'industrie est limitée en raison de son statut réglementaire, mais il peut être utilisé dans des environnements de recherche et développement pour étudier les propriétés et les effets des dérivés de la benzodiazépine

Mécanisme d'action

Le this compound exerce ses effets en augmentant l'activité du neurotransmetteur inhibiteur acide gamma-aminobutyrique (GABA) au niveau du récepteur GABA-A. Cette interaction augmente l'afflux d'ions chlorure dans les neurones, ce qui conduit à une hyperpolarisation et à une diminution de l'excitabilité neuronale. Il en résulte un effet sédatif et hypnotique prononcé, ainsi que des propriétés anxiolytiques et anticonvulsivantes .

Applications De Recherche Scientifique

Forensic Toxicology

Flubromazolam's detection in biological samples is crucial for forensic investigations, particularly in cases of suspected drug-facilitated crimes or overdose. Advanced analytical techniques have been developed to identify and quantify this compound in various matrices.

| Method | Detection Limit | Sample Types |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS-MS) | 0.1 ng/mL | Blood, urine, hair |

| Ultra-High Performance Liquid Chromatography (UHPLC) | 0.5 ng/mL | Serum, urine |

| Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS) | 1.5 ng/mL | Postmortem samples |

This compound has been detected in urine samples from patients with negative results for classical benzodiazepines, indicating its role as a novel psychoactive substance that may evade standard drug screenings .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals significant insights into its effects and potential risks. Following administration, this compound exhibits a quick onset of action (10-45 minutes) with effects lasting from 3 to 6 hours, although after-effects can persist for up to 14 hours .

Key metabolic pathways include:

- Hydroxylation : Primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5.

- Glucuronidation : Leading to the formation of various metabolites such as alpha-hydroxy-flubromazolam glucuronide .

Case Studies of Intoxication

Several case studies illustrate the severe effects associated with this compound use. A notable case involved a 27-year-old male who presented with deep coma and respiratory failure after ingesting a 3 mg dose. Toxicological analysis revealed this compound concentrations of 59 ng/mL in serum and 105 ng/mL in urine approximately 19 hours post-ingestion .

Another case reported severe intoxication leading to hospitalization due to hypotension and rhabdomyolysis, emphasizing the drug's potential for life-threatening consequences .

Clinical Implications

Despite being unapproved for medical use, this compound has been noted for its sedative, anxiolytic, and muscle relaxant properties. Users have reported experiences ranging from euphoria to severe withdrawal symptoms upon cessation . The high degree of protein binding (approximately 89%) contributes to its long half-life (10-20 hours), increasing the risk of unintentional overdoses .

Mécanisme D'action

Flubromazolam exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and decreased neuronal excitability. The result is a pronounced sedative and hypnotic effect, along with anxiolytic and anticonvulsant properties .

Comparaison Avec Des Composés Similaires

Le Flubromazolam est similaire à d'autres triazolobenzodiazépines telles que le clonazolam, le deschloroetizolam et le méclonazepam. Il se distingue par sa forte puissance et sa longue durée d'action. Comparé aux benzodiazépines traditionnelles comme le diazépam et l'alprazolam, le this compound a une affinité plus élevée pour le récepteur GABA-A et produit des effets sédatifs plus importants à des doses plus faibles .

Des composés similaires comprennent :

Clonazolam : Connu pour sa forte puissance et son apparition rapide de l'action.

Deschloroetizolam : Une thiénodiazépine aux effets similaires, mais avec une structure chimique différente.

Méclonazepam : Une benzodiazépine de synthèse avec des effets antiparasitaires supplémentaires.

Activité Biologique

Flubromazolam is a potent designer benzodiazepine that has gained attention due to its high sedative effects and potential for misuse. As a member of the triazolobenzodiazepine class, it exhibits significant biological activity, including sedation, anxiolysis, and amnesia. This article explores the pharmacological properties, metabolism, detection in biological samples, and case studies associated with this compound.

Pharmacological Effects

This compound demonstrates a variety of pharmacological effects, primarily characterized by:

- Sedation : Users report strong sedative effects starting within 20 to 45 minutes after ingestion, lasting from 3 to 6 hours, with after-effects potentially extending up to several days .

- Amnesia : Partial amnesia is frequently noted among users, particularly at higher doses .

- Bradycardia : Cases of this compound overdose have reported persistent bradycardia as a clinical manifestation .

Case Studies

- Healthy Volunteer Study :

- Overdose Case :

- Patient : 27-year-old male with a history of substance use

- Dose : Ingested varying doses (up to 3 mg)

- Symptoms : Deep coma, respiratory failure, hypotension, and rhabdomyolysis were observed .

- Outcome : The patient required mechanical ventilation and was treated with flumazenil, an antagonist for benzodiazepines.

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism primarily via the cytochrome P450 system (CYP3A4/5) and UGT1A4 enzymes. Key metabolites include:

- α-Hydroxy-flubromazolam

- 4-Hydroxy-flubromazolam

- This compound N-glucuronide

The terminal elimination half-life of this compound is estimated to be between 10 to 20 hours following a single dose of 0.5 mg .

Table: Metabolic Pathways and Key Findings

| Metabolite | Formation Process | Reference |

|---|---|---|

| α-Hydroxy-flubromazolam | Hydroxylation | Huppertz et al., 2018 |

| 4-Hydroxy-flubromazolam | Hydroxylation | Noble et al., 2017 |

| This compound N-glucuronide | Glucuronidation | Moosmann & Auwärter, 2018 |

Detection in Biological Samples

This compound can be detected in various biological matrices using advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Detection Period : this compound and its metabolites can be identified in urine for up to 6.5 days post-ingestion .

- Concentration Levels : In toxicological analyses, concentrations have been reported ranging from 5.4 to 1500 ng/mL in urine samples .

Table: Summary of Detection Studies

| Study Type | Sample Type | Detection Method | Key Findings |

|---|---|---|---|

| Toxicological Analysis | Urine | LC-MS/MS | Detected in 96 out of 390 samples |

| Postmortem Analysis | Blood | High-resolution MS | Concentrations ranged from 0.4 to 100 μg/L |

| Self-experiment | Serum & Urine | LC-MS/MS | Peak serum concentrations as low as 8 ng/mL |

Propriétés

IUPAC Name |

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGSZBZQCBNUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620266 | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612526-40-6 | |

| Record name | Flubromazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612526-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubromazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612526406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROMAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BF1HN5GWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.